Bromogold;tetrabutylazanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromogold;tetrabutylazanium;bromide can be synthesized by the alkylation of tributylamine with 1-bromobutane. This reaction typically occurs in an inert atmosphere, such as nitrogen, and under reflux conditions in a solvent like acetonitrile . The reaction mixture is then cooled, and the product is isolated by adding water, which precipitates the bromide salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bromogold;tetrabutylazanium;bromide undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the transfer of oxygen atoms to substrates.
Reduction: It also plays a role in reduction reactions, where it helps in the addition of hydrogen atoms to substrates.
Substitution: This compound is commonly used in substitution reactions, where it aids in the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving this compound typically require mild conditions and common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .
Scientific Research Applications
Bromogold;tetrabutylazanium;bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bromogold;tetrabutylazanium;bromide exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of anionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This is achieved through the formation of a complex between the tetrabutylazanium cation and the anionic reactant, which increases the solubility of the reactant in the organic phase .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium fluoride
- Tetrabutylammonium chloride
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
Uniqueness
Bromogold;tetrabutylazanium;bromide is unique due to its high thermal and chemical stability, non-volatility, and non-corrosive nature. It is also environmentally friendly and can be recycled easily, making it a preferred choice in various applications .
Properties
IUPAC Name |
bromogold;tetrabutylazanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKGBGGRJMVGSW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-].Br[Au] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36AuBr2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50481-01-1 |
Source
|
Record name | 1-Butanaminium, N,N,N-tributyl-, dibromoaurate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50481-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.